Thermal Stability at pH 4.0 vs. 3-Mercapto-3-methylbutyl Acetate (Direct Head-to-Head Comparison)
3-Mercapto-3-methylbutyl formate exhibits a sharp thermal stability maximum at pH 4.0, whereas its acetate analog remains stable across a broad pH range (pH 3–7) during heat processing. This differential degradation profile is attributable to the inherent lability of the formate ester linkage [1].
| Evidence Dimension | Residual Ratio After Heat Processing in Aqueous Model Solution |
|---|---|
| Target Compound Data | Maximum stability (~100% residual) at pH 4.0; significant degradation at pH 3, 5, 6, and 7 [1]. |
| Comparator Or Baseline | 3-Mercapto-3-methylbutyl acetate: >90% residual ratio across pH 3–7 [1]. |
| Quantified Difference | Formate stability drops sharply outside pH 4.0, whereas acetate remains uniformly stable. |
| Conditions | Aqueous model solution, heat processing simulating coffee drink pasteurization; quantified by stable isotope dilution assay [1]. |
Why This Matters
Procurement of the formate rather than the acetate is essential for formulations requiring controlled release or targeted flavor impact at pH 4.0 (e.g., certain fermented foods), or conversely, avoiding the formate is critical for products processed at neutral pH where it would be lost.
- [1] Kumazawa, K.; Masuda, H. Effect of pH on the Thermal Stability of Potent Roasty Odorants, 3-Mercapto-3-methylbutyl Esters, in Coffee Drink. J. Agric. Food Chem. 2003, 51, 8032–8035. View Source
